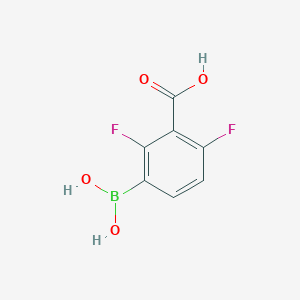

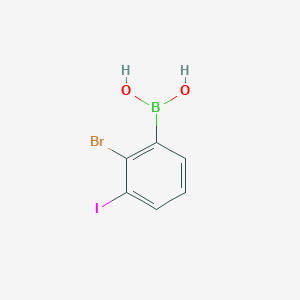

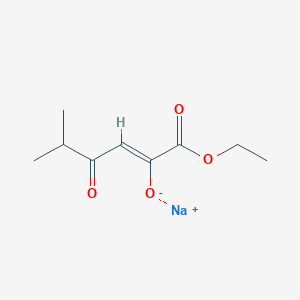

![molecular formula C6H9N3 B1466127 1-Cyclopropylméthyl-1H-[1,2,4]triazole CAS No. 1229426-95-2](/img/structure/B1466127.png)

1-Cyclopropylméthyl-1H-[1,2,4]triazole

Vue d'ensemble

Description

1-Cyclopropylmethyl-1H-[1,2,4]triazole is a derivative of the 1,2,4-triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. A general method involves the reaction of hydrazines with formamide under microwave irradiation . Other methods include electrochemical multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to synthesize 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of 1-Cyclopropylmethyl-1H-[1,2,4]triazole would require further analysis.Chemical Reactions Analysis

1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density . The specific reactions that 1-Cyclopropylmethyl-1H-[1,2,4]triazole can undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For example, the parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water .Applications De Recherche Scientifique

Applications antimicrobiennes

1-Cyclopropylméthyl-1H-[1,2,4]triazole : les dérivés ont été reconnus pour leurs puissantes propriétés antimicrobiennes. Ils sont efficaces contre un large spectre de bactéries et de champignons, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques. La capacité du cycle triazole à interagir avec les sites actifs des enzymes microbiennes contribue à son efficacité .

Activité anticancéreuse

La recherche a indiqué que certains dérivés du 1,2,4-triazole présentent des activités anticancéreuses prometteuses. Ils agissent en interférant avec la prolifération des cellules cancéreuses et en induisant l'apoptose. Certains dérivés ont montré une toxicité sélective envers les cellules cancéreuses tout en épargnant les cellules normales, ce qui représente un avantage important en chimiothérapie .

Propriétés antivirales

La flexibilité structurale des 1,2,4-triazoles permet de créer des composés capables d'inhiber la réplication virale. Ces dérivés ont été étudiés pour leur utilisation potentielle dans le traitement des infections virales, y compris celles causées par la grippe et le VIH .

Développement agrochimique

Les composés du 1,2,4-triazole jouent un rôle crucial dans le développement des produits agrochimiques. Ils sont utilisés pour créer des pesticides et des herbicides qui protègent les cultures des ravageurs et des maladies, contribuant à une productivité agricole accrue .

Organocatalyse

Dans le domaine de l'organocatalyse, les 1,2,4-triazoles sont utilisés pour leurs propriétés catalytiques dans diverses réactions chimiques. Ils facilitent la formation de composés organiques complexes en agissant comme des catalyseurs, ce qui est essentiel dans la synthèse pharmaceutique et la science des matériaux .

Science des matériaux

Le cycle triazole est essentiel dans la synthèse de polymères et d'autres matériaux aux propriétés spécifiques. Ces matériaux trouvent des applications dans l'électronique, les revêtements et comme composants dans les matériaux composites avancés .

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between 1-Cyclopropylmethyl-1H-[1,2,4]triazole and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, 1-Cyclopropylmethyl-1H-[1,2,4]triazole has demonstrated the ability to bind to various receptors, influencing cellular signaling pathways and gene expression .

Cellular Effects

The effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can modulate cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can reduce cell proliferation and induce cell death. Additionally, this compound has been shown to affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1-Cyclopropylmethyl-1H-[1,2,4]triazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole have been studied over various time periods. The compound has shown stability under physiological conditions, maintaining its activity over extended periods . Degradation of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have indicated that prolonged exposure to 1-Cyclopropylmethyl-1H-[1,2,4]triazole can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .

Metabolic Pathways

1-Cyclopropylmethyl-1H-[1,2,4]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in the metabolism of 1-Cyclopropylmethyl-1H-[1,2,4]triazole, converting it into more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

Within cells and tissues, 1-Cyclopropylmethyl-1H-[1,2,4]triazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate the movement of 1-Cyclopropylmethyl-1H-[1,2,4]triazole within the body, influencing its localization and accumulation in specific tissues . The distribution of 1-Cyclopropylmethyl-1H-[1,2,4]triazole is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications direct 1-Cyclopropylmethyl-1H-[1,2,4]triazole to specific organelles, where it can exert its effects on cellular processes. For example, the localization of 1-Cyclopropylmethyl-1H-[1,2,4]triazole in the mitochondria is associated with its ability to induce apoptosis by disrupting mitochondrial function.

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADOCHVYFIHWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

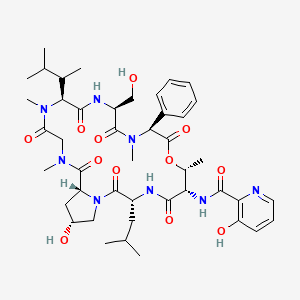

![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

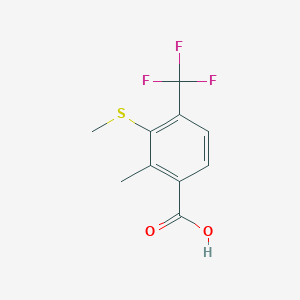

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)

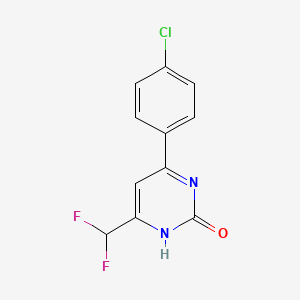

![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)